![molecular formula C18H15N3O4 B2517113 N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034422-73-4](/img/structure/B2517113.png)
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a structurally novel molecule that appears to be related to the field of fungicide research and development, particularly as a succinate dehydrogenase inhibitor (SDHI). The related compounds in the provided papers include pyrazole-furan carboxamide derivatives, which have been identified for their potent fungicidal activities against various destructive fungi .
Synthesis Analysis
The synthesis of related compounds involves the decyclization reaction of N'-(5-aryl-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides under the action of methanol . These starting materials are obtained by intramolecular cyclization of substituted 4-aryl-2-[2-(furan-2-ylcarbonyl)hydrazinylidene]-4-oxobutanoic acids in propionic anhydride. The synthesis process is confirmed using 1H NMR spectroscopy, IR spectrometry, and elemental analysis methods .
Molecular Structure Analysis
The molecular structure of compounds related to this compound is confirmed through various spectroscopic techniques. The 1H NMR spectroscopy provides insights into the hydrogen-atom environment, while IR spectrometry offers information on the functional groups present in the molecule. Elemental analysis further confirms the molecular composition .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include intramolecular cyclization and decyclization reactions. These reactions are crucial for the formation of the pyrazole-furan carboxamide framework, which is essential for the biological activity of these compounds .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the related compounds exhibit properties that make them suitable as fungicides. The analgesic activity of some compounds in this class has been studied, indicating potential for pharmacological applications . The fungicidal evaluation of these compounds shows potent activities against fungi like Sclerotinia sclerotiorum and Rhizoctonia solani, which are comparable to commercial SDHI fungicides .
Aplicaciones Científicas De Investigación
Antimycobacterial Activity
A series of novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole has shown promising in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv. This includes compounds that demonstrated significant antitubercular agents with MIC values as low as 3.13 μg/mL, highlighting their potential as therapeutic agents in treating tuberculosis. The compounds were synthesized through a SnCl(2)·2H(2)O catalyzed one-pot Povarov reaction (imino-Diels-Alder reaction) (S. Kantevari et al., 2011).
Organic Light-Emitting Diodes (OLEDs)
Research into novel materials for red phosphorescent organic light-emitting diodes (OLEDs) has led to the development of compounds like 10-(6-(dibenzo[b,d]furan-1-yl)pyrazin-2-yl)-9,9-diphenyl-9,10-dihydroacridine. These materials have shown suitable triplet energies for red phosphorescent OLEDs, with one of the dibenzofuran (DBF) derivatives achieving an external quantum efficiency of 22%, indicating significant potential for use in OLED applications (Xiangyang Liu et al., 2016).
Heterocyclic Compound Synthesis
The synthesis and evaluation of enaminone incorporating a dibromobenzofuran moiety have led to the creation of novel azines and azolotriazines. These compounds, due to their structural uniqueness, may offer new avenues in the development of pharmaceuticals and materials science, showcasing the versatility of furan derivatives in heterocyclic chemistry (S. Sanad & Ahmed E. M. Mekky, 2018).
Antimicrobial and Anticancer Potential
A study focusing on the synthesis and antimicrobial activity of some novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides demonstrated that these compounds exhibit promising antimicrobial activity. This research suggests potential applications in developing new antimicrobial agents, highlighting the importance of furan derivatives in the search for new therapeutic options. Some of these compounds might also have applications in cancer treatment, further underscoring the broad utility of these chemical frameworks in medicinal chemistry (B. Jyothi & N. Madhavi, 2019).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to exhibit a wide range of biological activities, including antibacterial, antimalarial, antioxidant, antiviral, anti-inflammatory, analgesic, antiplatelet, and anti-cancer agents . The specific targets of these compounds can vary widely depending on their exact structure and the biological system in which they are active.
Mode of Action
The biological action of these compounds is often thought to be due to the conjugation of the double bond with the carbonyl group . They may interact with their targets through a variety of mechanisms, including binding to specific receptors or enzymes, interfering with cellular processes, or inducing oxidative stress.
Biochemical Pathways
The affected pathways can also vary widely and may include various signaling pathways, metabolic pathways, or cell cycle processes. For example, some compounds might inhibit enzymes involved in DNA synthesis, thereby preventing cell division and growth .
Result of Action
The molecular and cellular effects of these compounds can include changes in cell morphology, induction of cell death, inhibition of cell growth, changes in gene expression, and many others .
Propiedades
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c22-18(16-11-24-14-3-1-2-4-15(14)25-16)21-9-13-17(20-7-6-19-13)12-5-8-23-10-12/h1-8,10,16H,9,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNZHWUROAMMLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC3=NC=CN=C3C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R)-1-[(2,4-Dimethylphenyl)methyl]-3-methylpiperazine;dihydrochloride](/img/structure/B2517030.png)
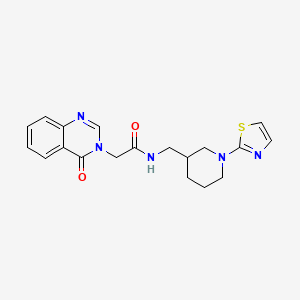
![1-[Bis(4-fluorophenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2517033.png)
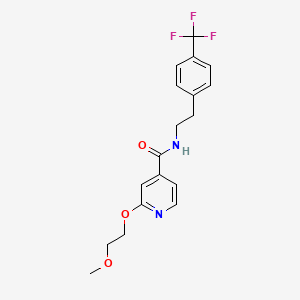

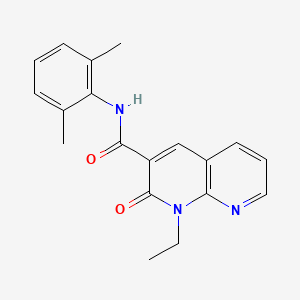

![7-(4-chlorophenyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2517042.png)

![N-ethyl-4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B2517046.png)
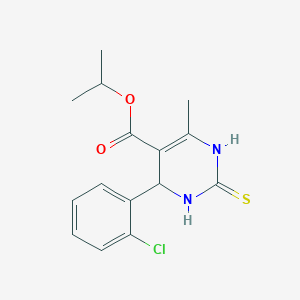
![7-tert-Butyl-2,4-dichloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine](/img/structure/B2517050.png)
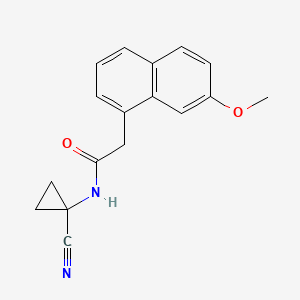
![(E)-2-amino-N-phenethyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2517052.png)